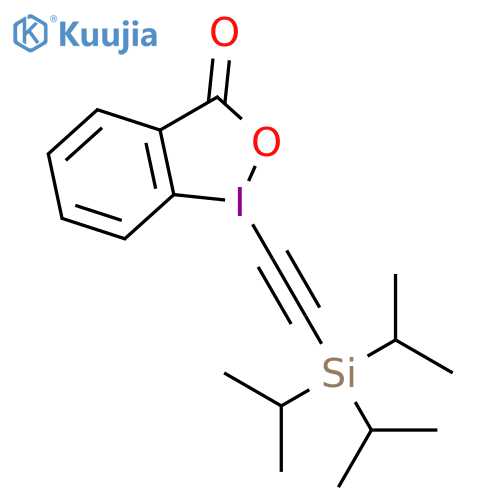

Cas no 181934-30-5 (1-(Triisopropylsilyl)ethynyl-1,2-benzoiodoxol-3(1H)-one)

181934-30-5 structure

商品名:1-(Triisopropylsilyl)ethynyl-1,2-benzoiodoxol-3(1H)-one

CAS番号:181934-30-5

MF:C18H25IO2Si

メガワット:428.379878759384

MDL:MFCD18632570

CID:1381009

PubChem ID:329764394

1-(Triisopropylsilyl)ethynyl-1,2-benzoiodoxol-3(1H)-one 化学的及び物理的性質

名前と識別子

-

- 1-[2-tri(propan-2-yl)silylethynyl]-1λ3,2-benziodoxol-3-one

- 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one

- TIPS-EBX

- 1-{[Tris-(1-methylethyl)silyl]ethynyl]}-1,2-benziodoxol-3(1H)-one TIPS-EBX

- 1-{[Tris-(1-methylethyl)silyl]ethynyl]}-1,2-benziodoxol-3(1H)-one

- 1-((Tris(1-methylethyl)silyl)ethynyl)-1,2-benziodoxol-3(1H)-one

- 1-(Triisopropylsilylethynyl)-3H-1,2-benzoiodoxole-3-one

- 1-((triisopropylsilyl)ethynyl)-1l3-benzo[d][1,2]iodaoxol-3(1H)-one

- 1-[2-tri(propan-2-yl)silylethynyl]-1$l^{3},2-benziodoxol-3-one

- 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one >=98.0% (AT)

- CS-0213613

- T3039

- 181934-30-5

- MFCD18632570

- T71965

- 1-[2-tri(propan-2-yl)silylethynyl]-1lambda3,2-benziodoxol-3-one

- DTXSID10443601

- 1,2-Benziodoxol-3(1H)-one, 1-[[tris(1-methylethyl)silyl]ethynyl]-

- SY055457

- DB-311601

- 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one, >=98.0% (AT)

- 1-[2-(TRIISOPROPYLSILYL)ETHYNYL]-1?(3),2-BENZIODAOXOL-3-ONE

- 1-(Triisopropylsilyl)ethynyl-1,2-benzoiodoxol-3(1H)-one

-

- MDL: MFCD18632570

- インチ: 1S/C18H25IO2Si/c1-13(2)22(14(3)4,15(5)6)12-11-19-17-10-8-7-9-16(17)18(20)21-19/h7-10,13-15H,1-6H3

- InChIKey: NTHGHMCOPNSZIR-UHFFFAOYSA-N

- ほほえんだ: I1(C2=C([H])C([H])=C([H])C([H])=C2C(=O)O1)C#C[Si](C([H])(C([H])([H])[H])C([H])([H])[H])(C([H])(C([H])([H])[H])C([H])([H])[H])C([H])(C([H])([H])[H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 428.06700

- どういたいしつりょう: 428.06685g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 22

- 回転可能化学結合数: 5

- 複雑さ: 464

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26.3

じっけんとくせい

- ゆうかいてん: 170°C(dec.)(lit.)

- PSA: 26.30000

- LogP: 5.62690

1-(Triisopropylsilyl)ethynyl-1,2-benzoiodoxol-3(1H)-one セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319-H335-H413

- 警告文: P261-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38-53

- セキュリティの説明: 26

-

危険物標識:

1-(Triisopropylsilyl)ethynyl-1,2-benzoiodoxol-3(1H)-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB474797-1 g |

1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one, 98%; . |

181934-30-5 | 98% | 1g |

€232.00 | 2023-07-18 | |

| TRC | T896118-25mg |

1-[(Triisopropylsilyl)ethynyl]-1,2-benzoiodoxol-3(1H)-one |

181934-30-5 | 25mg |

$ 80.00 | 2022-06-02 | ||

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T3039-200MG |

1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one |

181934-30-5 | >98.0%(HPLC) | 200mg |

¥210.00 | 2024-04-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1284283-5g |

1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one |

181934-30-5 | 98% | 5g |

¥4876 | 2023-04-15 | |

| eNovation Chemicals LLC | D753393-1g |

1,2-Benziodoxol-3(1H)-one, 1-[[tris(1-methylethyl)silyl]ethynyl]- |

181934-30-5 | 98.0% | 1g |

$150 | 2024-06-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T3039-1g |

1-(Triisopropylsilyl)ethynyl-1,2-benzoiodoxol-3(1H)-one |

181934-30-5 | 98.0%(LC) | 1g |

¥2355.0 | 2023-09-01 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 728365-250MG |

1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1<I>H</I>)-one |

181934-30-5 | 250mg |

¥741.01 | 2023-11-26 | ||

| Apollo Scientific | OR916263-1g |

1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one |

181934-30-5 | 97% | 1g |

£195.00 | 2023-09-02 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162541-1G |

1-(Triisopropylsilyl)ethynyl-1,2-benzoiodoxol-3(1H)-one |

181934-30-5 | 98% | 1g |

¥1356.90 | 2023-08-31 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 728365-1G |

1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1<I>H</I>)-one |

181934-30-5 | 1g |

¥2815.86 | 2023-11-26 |

1-(Triisopropylsilyl)ethynyl-1,2-benzoiodoxol-3(1H)-one 関連文献

-

Xuan-Hui Ouyang,Ren-Jie Song,Cheng-Yong Wang,Yuan Yang,Jin-Heng Li Chem. Commun. 2015 51 14497

-

Popat S. Shinde,Aslam C. Shaikh,Nitin T. Patil Chem. Commun. 2016 52 8152

-

Xueyun Zhang,Zisong Qi,Jian Gao,Xingwei Li Org. Biomol. Chem. 2014 12 9329

-

Xueli Wang,Xingwei Li,Yao Zhang,Lixin Xia Org. Biomol. Chem. 2018 16 2860

-

Jonathan P. Brand,Davinia Fernández González,Stefano Nicolai,Jér?me Waser Chem. Commun. 2011 47 102

181934-30-5 (1-(Triisopropylsilyl)ethynyl-1,2-benzoiodoxol-3(1H)-one) 関連製品

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

推奨される供給者

Amadis Chemical Company Limited

(CAS:181934-30-5)1-(Triisopropylsilyl)ethynyl-1,2-benzoiodoxol-3(1H)-one

清らかである:99%

はかる:5g

価格 ($):333.0